1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone
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Overview
Description
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone is an organic compound with the molecular formula C10H8ClF3O2 It is known for its unique chemical structure, which includes a trifluoroethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a phenyl ketone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Formation of ethers or amines depending on the nucleophile used.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethanone involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
2-Chloro-1,1,2-trifluoroethyl ether: Shares the trifluoroethoxy group but differs in its overall structure and reactivity.
1,1,2,2-Tetrafluoroethyl ether: Similar in containing fluorinated groups but has different chemical properties and applications.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl derivatives: These compounds have multiple trifluoroethoxy groups and are studied for their potential biological activities.
Uniqueness: 1-[2-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]ethan
Properties
CAS No. |
1536-62-5 |
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Molecular Formula |
C10H8ClF3O2 |
Molecular Weight |
252.62 g/mol |
IUPAC Name |
1-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)7-4-2-3-5-8(7)16-10(13,14)9(11)12/h2-5,9H,1H3 |
InChI Key |
CVVPWCDQNQSOHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(C(F)Cl)(F)F |
Origin of Product |
United States |
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